3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AldrichCPR exhibits potential as an anticancer agent due to its ability to interfere with cellular processes. Researchers investigate its impact on cancer cell growth, apoptosis, and metastasis inhibition. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
- The compound’s structure suggests neuroprotective properties. Scientists explore its effects on neuronal survival, oxidative stress, and neuroinflammation. It may hold promise in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- AldrichCPR may modulate inflammatory pathways. Researchers study its impact on cytokine production, NF-κB signaling, and immune responses. Insights gained could lead to novel anti-inflammatory therapies .
- Investigations focus on the compound’s cardiovascular effects. It may influence blood pressure, vascular tone, and endothelial function. Researchers explore its potential as a vasodilator or antiplatelet agent .
- AldrichCPR shows promise as an antimicrobial agent. Studies assess its activity against bacteria, fungi, and parasites. Researchers aim to understand its mode of action and evaluate its potential in combating infections .
- Computational approaches analyze the compound’s binding interactions with biological targets. Researchers use it as a scaffold for designing novel drug candidates. Structural modifications may enhance selectivity and efficacy .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Cardiovascular Research
Antimicrobial Properties
Chemical Biology and Drug Design
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the condensation of 2,5-dimethylbenzaldehyde with anthranilic acid to form 2,5-dimethyl-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate to form 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and acetic anhydride.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "2-furylmethylamine", "acetic anhydride" ], "Reaction": [ "Condensation of 2,5-dimethylbenzaldehyde with anthranilic acid to form 2,5-dimethyl-N-phenylbenzamide", "Reaction of 2,5-dimethyl-N-phenylbenzamide with ethyl acetoacetate in the presence of a base to form 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid", "Reaction of 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid with 2-furylmethylamine and acetic anhydride to form the final compound '3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide'" ] } | |
CAS-Nummer |
899788-31-9 |
Produktname |
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide |
Molekularformel |
C25H25N3O4 |
Molekulargewicht |
431.492 |
IUPAC-Name |
3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H25N3O4/c1-17-9-10-18(2)19(14-17)16-28-22-8-4-3-7-21(22)24(30)27(25(28)31)12-11-23(29)26-15-20-6-5-13-32-20/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
LIBWPNUHXSIZNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.